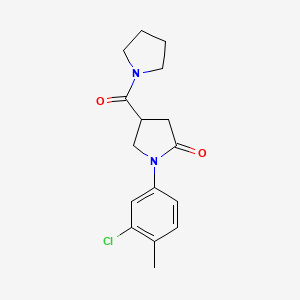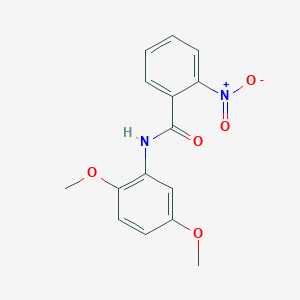![molecular formula C20H29N3O3 B5505748 (1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)
(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves strategic formation of the core structure followed by functionalization. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an active catalyst in promoting methylation reactions under mild conditions, which could be relevant for modifying similar structures (Shieh, Dell, & Repič, 2001). Furthermore, compounds like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been synthesized and studied, revealing potential pathways for creating related diazabicyclononane derivatives (Fernández et al., 1995).
Molecular Structure Analysis
The structural and conformational analysis of diazabicyclo compounds is crucial for understanding their reactivity. For instance, studies on 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its derivatives have utilized NMR spectroscopy and X-ray diffraction to elucidate their chair-chair conformations and stereoelectronic effects, which could be analogous to the molecular structure analysis of the compound (Fernández et al., 1995).
Chemical Reactions and Properties
Diazabicyclo compounds often exhibit unique reactivity patterns due to their strained structures and nitrogen-containing rings. For example, the use of DBU as a nucleophilic catalyst for esterification reactions highlights the potential reactivity of diazabicyclo compounds in forming ester derivatives, which might be applicable to the target compound (Shieh, Dell, & Repič, 2002).
Physical Properties Analysis
The physical properties of such complex molecules are influenced by their molecular structure. While specific data on the compound of interest may not be readily available, analogous studies on related compounds can provide insights. For instance, the gas-phase structures and conformational preferences of dimethyl-substituted diazabicyclohexanes have been investigated, shedding light on the potential physical properties of similar compounds (Vishnevskiy et al., 2015).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
Research into diazabicyclanones and diazabicyclanols, including those similar to the compound , has provided insights into their structural and conformational dynamics. For instance, the structural and conformational study of diazabicyclanones and diazabicyclanols by Enrique Gálvez et al. (1985) revealed that these ketones adopt a flattened chair—chair conformation in solution, with variations observed in crystalline forms (Gálvez et al., 1985). Similarly, studies on the synthesis and structural, conformational properties of new esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol provided further understanding of the stereoelectronic effects influencing these compounds' conformation (M. J. Fernández et al., 1995).
Pharmacological Applications
The pharmacological potential of diazabicyclo nonanes and their derivatives is a significant area of investigation. Research on antitumor imidazotetrazines, for instance, highlights the synthesis and chemistry of novel broad-spectrum antitumor agents, demonstrating the therapeutic applications of diazabicyclo derivatives (M. Stevens et al., 1984). Moreover, the study of stimulus-sensitive liposomal delivery systems based on new 3,7-diazabicyclo[3.3.1]nonane derivatives by P. N. Veremeeva et al. (2021) underscores the use of these compounds in designing pH-sensitive agents for targeted drug delivery (Veremeeva et al., 2021).
Eigenschaften
IUPAC Name |
(1S,5R)-3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-13(2)9-10-23-17-6-5-16(20(23)25)11-22(12-17)19(24)8-7-18-14(3)21-26-15(18)4/h9,16-17H,5-8,10-12H2,1-4H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSZYCXYCOKWFO-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)


![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

